molecular formula C3H4O B14424739 Cycloprop-1-en-1-ol CAS No. 81788-95-6

Cycloprop-1-en-1-ol

Cat. No.: B14424739
CAS No.: 81788-95-6
M. Wt: 56.06 g/mol
InChI Key: POIHZHZUTZWYJR-UHFFFAOYSA-N
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Description

Cycloprop-1-en-1-ol is an organic compound with the molecular formula C3H4O. It is a member of the cyclopropene family, characterized by a three-membered ring structure with a double bond and a hydroxyl group attached to one of the carbon atoms. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloprop-1-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropene with a hydroxylating agent under controlled conditions. Another method includes the use of enoldiazoketones, which undergo catalytic rearrangement to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized catalysts and reagents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cycloprop-1-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include cyclopropenone, cyclopropanol, and various substituted cyclopropenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cycloprop-1-en-1-ol involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it highly electrophilic. This allows it to participate in nucleophilic addition reactions, leading to the formation of various adducts and rearrangement products .

Comparison with Similar Compounds

Cycloprop-1-en-1-ol can be compared with other similar compounds, such as:

This compound’s unique combination of a strained ring and a hydroxyl group makes it particularly versatile and valuable in various fields of research and industry.

Properties

CAS No.

81788-95-6

Molecular Formula

C3H4O

Molecular Weight

56.06 g/mol

IUPAC Name

cyclopropen-1-ol

InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1,4H,2H2

InChI Key

POIHZHZUTZWYJR-UHFFFAOYSA-N

Canonical SMILES

C1C=C1O

Origin of Product

United States

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